![molecular formula C9H8ClNOS B12872099 2-(Chloromethyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872099.png)
2-(Chloromethyl)-7-(methylthio)benzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-7-(methylthio)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both chlorine and methylthio groups in the compound makes it a versatile intermediate for further chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-7-(methylthio)benzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method includes the reaction of 2-aminophenol with chloromethyl methyl sulfide under acidic conditions to form the desired benzoxazole ring. The reaction is usually carried out in the presence of a catalyst such as samarium triflate, which promotes the cyclization process efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-7-(methylthio)benzo[d]oxazole undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to modify the benzoxazole ring or the substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkylamines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate are used under mild to moderate conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed under controlled conditions to achieve selective reduction.
Major Products Formed
Substitution Reactions: Products include various substituted benzoxazoles with different functional groups replacing the chlorine atom.
Oxidation Reactions: Products include sulfoxides and sulfones derived from the oxidation of the methylthio group.
Reduction Reactions: Products include reduced benzoxazole derivatives with modified ring structures or substituents.
科学的研究の応用
2-(Chloromethyl)-7-(methylthio)benzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in the development of probes and inhibitors for studying enzyme functions and signaling pathways.
Materials Science: It is utilized in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.
作用機序
The mechanism of action of 2-(Chloromethyl)-7-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets. The chlorine and methylthio groups play a crucial role in binding to active sites of enzymes or receptors. The compound can inhibit enzyme activity by forming covalent bonds with nucleophilic residues in the active site, leading to the disruption of normal cellular functions. Additionally, the benzoxazole ring can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Methylthio Benzoxazole: Lacks the chloromethyl group, making it less reactive in substitution reactions.
2-Chloromethyl Benzoxazole: Lacks the methylthio group, reducing its versatility in oxidation reactions.
7-Methylthio Benzoxazole: Lacks the chloromethyl group, limiting its application in nucleophilic substitution reactions.
Uniqueness
2-(Chloromethyl)-7-(methylthio)benzo[d]oxazole is unique due to the presence of both chlorine and methylthio groups, which provide a wide range of reactivity and functionalization options. This dual functionality makes it a valuable intermediate for the synthesis of diverse compounds with tailored properties for specific applications.
特性
分子式 |
C9H8ClNOS |
|---|---|
分子量 |
213.68 g/mol |
IUPAC名 |
2-(chloromethyl)-7-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8ClNOS/c1-13-7-4-2-3-6-9(7)12-8(5-10)11-6/h2-4H,5H2,1H3 |
InChIキー |
BFJBCDMQQOBFON-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC2=C1OC(=N2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



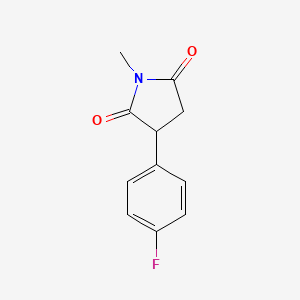
![2-(Hydroxymethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12872033.png)


![(4AR,6S,7R,8S,8aR)-7,8-bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B12872056.png)
![4-{[(Furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol](/img/structure/B12872058.png)
![(6S,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12872063.png)
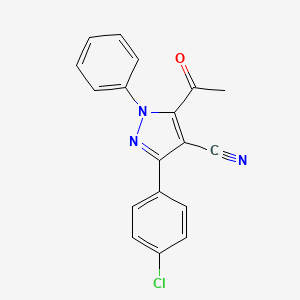
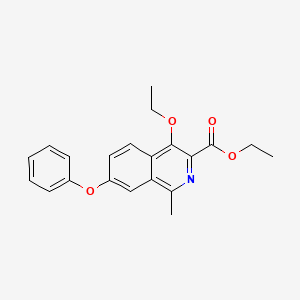
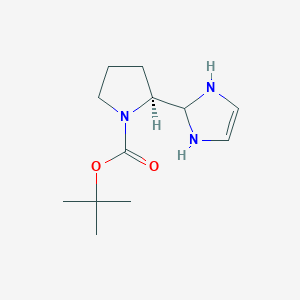

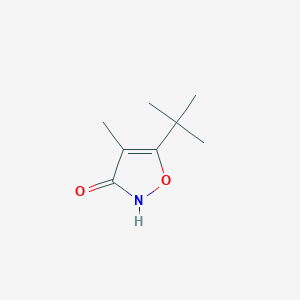
![8-Fluoro-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one](/img/structure/B12872105.png)
